Gantacurium chloride
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Overview
Description
Gantacurium chloride is a novel, investigational, non-depolarizing neuromuscular blocking agent. It belongs to the class of ultra-short-acting neuromuscular blockers and is primarily used in surgical anesthesia to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgery or mechanical ventilation . This compound is currently undergoing Phase III clinical development and is not yet available for widespread clinical use .
Preparation Methods
Gantacurium chloride is synthesized through a series of complex chemical reactions. The compound is an asymmetric bis-onium ester of α-chloro fumaric acid, featuring a (1R)-trans benzyl tetrahydroisoquinolinium moiety at one onium head and a (1S)-trans phenyl tetrahydroisoquinolinium moiety at the other . The synthetic route involves the regioselective formation of these moieties and their subsequent esterification with α-chloro fumaric acid. Industrial production methods are still under development, as the compound is not yet available for widespread clinical use .
Chemical Reactions Analysis
Gantacurium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo substitution reactions, particularly at the chlorine atom in the α-chloro fumaric acid moiety.
Hydrolysis: This compound is subject to slow ester hydrolysis, which contributes to its inactivation.
Adduction with L-Cysteine: The compound is rapidly inactivated by endogenous cysteine adduct formation.
Common reagents and conditions used in these reactions include physiological conditions for cysteine adduction and aqueous environments for hydrolysis. The major products formed from these reactions are the hydrolyzed ester and cysteine adducts .
Scientific Research Applications
Gantacurium chloride has several scientific research applications, including:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of asymmetric bis-onium esters.
Medicine: This compound is being developed as a neuromuscular blocking agent for use in surgical anesthesia.
Industry: Potential applications in the pharmaceutical industry for the development of new anesthetic agents.
Mechanism of Action
Gantacurium chloride exerts its effects by antagonizing the neuronal acetylcholine receptor subunit alpha-3. This action prevents acetylcholine from binding to its receptor, thereby inhibiting muscle contraction and causing neuromuscular blockade . The compound is rapidly inactivated by endogenous cysteine adduct formation, followed by slow ester hydrolysis .
Comparison with Similar Compounds
Gantacurium chloride is unique among neuromuscular blocking agents due to its asymmetric structure and rapid inactivation by cysteine adduction. Similar compounds include:
Cisatracurium: Another non-depolarizing neuromuscular blocker, but it undergoes Hofmann elimination instead of cysteine adduction.
Atracurium: Similar to cisatracurium, it also undergoes Hofmann elimination.
Mivacurium: A short-acting neuromuscular blocker that does not undergo Hofmann elimination.
This compound’s unique mechanism of inactivation and asymmetric structure distinguish it from these other compounds .
Properties
CAS No. |
213998-46-0 |
---|---|
Molecular Formula |
C53H69Cl3N2O14 |
Molecular Weight |
1064.5 g/mol |
IUPAC Name |
4-O-[3-[(1S,2R)-6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] 1-O-[3-[(1R,2S)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (Z)-2-chlorobut-2-enedioate;dichloride |
InChI |
InChI=1S/C53H69ClN2O14.2ClH/c1-55(19-15-34-26-41(59-3)43(61-5)30-37(34)40(55)23-33-24-45(63-7)51(67-11)46(25-33)64-8)17-13-22-70-53(58)39(54)32-49(57)69-21-14-18-56(2)20-16-35-27-42(60-4)44(62-6)31-38(35)50(56)36-28-47(65-9)52(68-12)48(29-36)66-10;;/h24-32,40,50H,13-23H2,1-12H3;2*1H/q+2;;/p-2/b39-32-;;/t40-,50+,55-,56+;;/m1../s1 |
InChI Key |
SDIFKXLSGXCGEN-WJUBNSBASA-L |
SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)C(=CC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4C6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C)Cl.[Cl-].[Cl-] |
Isomeric SMILES |
C[N@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)/C(=C/C(=O)OCCC[N@+]4(CCC5=CC(=C(C=C5[C@@H]4C6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C)/Cl.[Cl-].[Cl-] |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)C(=CC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4C6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C)Cl.[Cl-].[Cl-] |
Appearance |
Solid powder |
Key on ui other cas no. |
213998-46-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AV 4430A; GW 280430; GW 280430A; GW-0430; AV4430A; GW280430; GW280430A; GW0430; AV-4430A; GW-280430; GW-280430A; GW-0430 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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